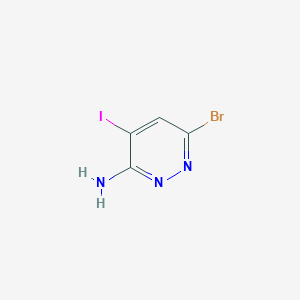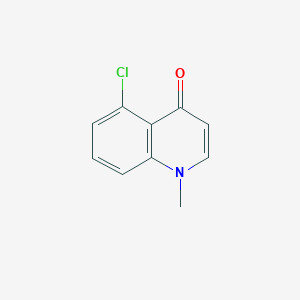
5-Chloro-1-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methylquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 5-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-chloroanthranilic acid with acetic anhydride can yield the desired quinoline derivative. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
5-Chloro-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-Chloro-1-methylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to interact with biological targets, such as enzymes and receptors, to develop new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications that require stability and reactivity.
作用机制
The mechanism of action of 5-Chloro-1-methylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit the activity of a key enzyme involved in a disease process, leading to therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
5-Chloroquinoline: Lacks the methyl group at the 1-position.
1-Methylquinolin-4(1H)-one: Lacks the chlorine atom at the 5-position.
5-Bromo-1-methylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-1-methylquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a pharmacophore in drug design.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
5-chloro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-12-6-5-9(13)10-7(11)3-2-4-8(10)12/h2-6H,1H3 |
InChI 键 |
ZULVLQKIYDNGAD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=O)C2=C1C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


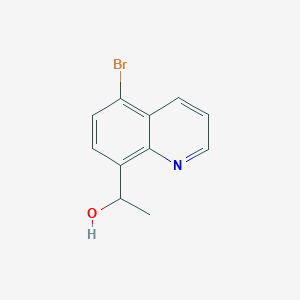
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
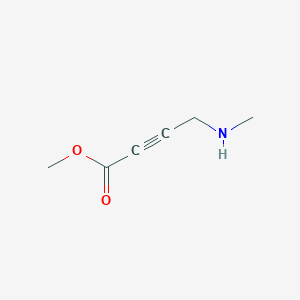
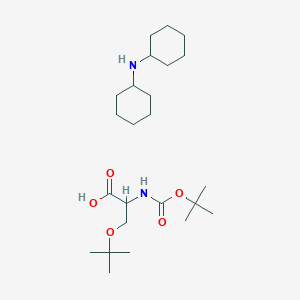
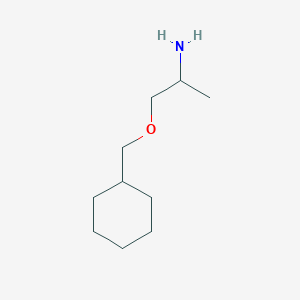
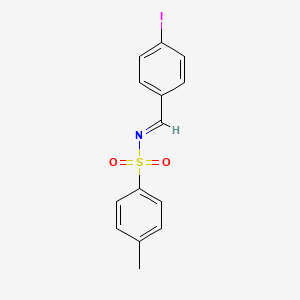
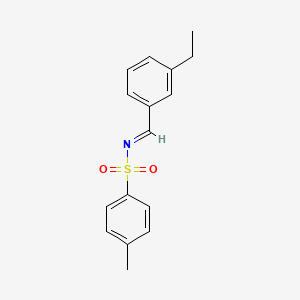
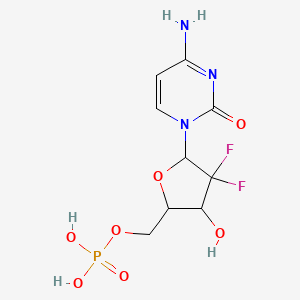
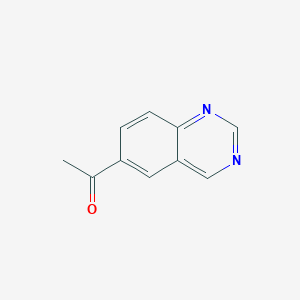
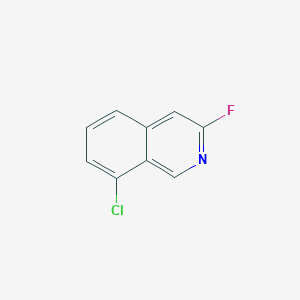
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

